1,3-Dibromo-5-chloro-2-ethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-chloro-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLAFMAGSYHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Halogenated Aryl Ethers in Contemporary Chemical Research
Halogenated aryl ethers are a class of organic compounds that feature prominently in numerous areas of chemical science. google.com Their general structure, consisting of an ether group (-OR) attached to a halogen-substituted aromatic ring, provides a versatile platform for chemical synthesis. The nature and position of the halogen substituents (F, Cl, Br, I) on the aryl ring dramatically influence the molecule's reactivity, lipophilicity, and metabolic stability, making them crucial components in the design of new molecules. google.com
In medicinal chemistry, for instance, halogen atoms are often incorporated into drug candidates to enhance their binding affinity to biological targets, improve their pharmacokinetic profiles, or block metabolic pathways that could lead to inactivation. google.com The synthesis of these compounds often relies on classic reactions like the Williamson ether synthesis or more modern methods such as the copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination and etherification reactions. chemicalbook.comaobchem.com These methods allow for the precise construction of the aryl ether linkage. chemicalbook.com
Significance of 1,3 Dibromo 5 Chloro 2 Ethoxybenzene Within Academic Research
While specific academic studies focusing solely on 1,3-Dibromo-5-chloro-2-ethoxybenzene are not prevalent in the searched literature, its chemical structure suggests a significant role as a synthetic intermediate. The presence of multiple halogen atoms with differing reactivity—typically, C-Br bonds are more reactive than C-Cl bonds in many cross-coupling reactions—makes this compound a potentially valuable building block for the regioselective synthesis of complex polysubstituted aromatic compounds.
Researchers in organic synthesis could utilize this differential reactivity to sequentially introduce different substituents at the bromine- and chlorine-bearing positions. This step-wise functionalization is a key strategy in the construction of intricate molecular architectures. The ethoxy group, being relatively stable, would likely remain intact during these transformations, providing a fixed structural element.
Overview of Research Trajectories and Methodological Approaches
Strategic Approaches to Aryl Ether Bond Formation
The introduction of an ethoxy group onto the polysubstituted benzene (B151609) ring of 2,4-dibromo-6-chlorophenol (B1604549) requires overcoming the potential for low reactivity of the starting materials and the possibility of side reactions. The following sections detail advanced synthetic methods that can be applied to this key transformation.
Dehydrogenative Coupling Reactions in Aryl Ether Synthesis
Dehydrogenative coupling represents an atom-economical approach to forming C-O bonds, directly coupling a C-H bond with an O-H bond, with water as the only byproduct. In the context of synthesizing this compound, this would involve the direct reaction of 1,3-dibromo-5-chlorobenzene (B31355) with ethanol (B145695). These reactions are typically mediated by transition metal catalysts and require an oxidant to facilitate the removal of hydrogen.
Recent research has focused on the use of various catalytic systems to promote such couplings. For instance, visible-light-promoted direct amination of phenols via oxidative cross-dehydrogenative coupling has been reported, suggesting the potential for analogous C-O bond formation. nih.gov The dehydrogenative C-H phenochalcogenazination reaction, which proceeds via a radical mechanism, also provides a precedent for coupling N-H and C-H bonds, a process that could conceptually be extended to O-H and C-H bonds. nih.gov
Hypothetical Application:
The synthesis of this compound via dehydrogenative coupling would theoretically involve the reaction of 1,3-dibromo-5-chlorobenzene with ethanol in the presence of a suitable catalyst and oxidant. However, achieving regioselectivity at the C-2 position of the benzene ring would be a significant challenge due to the presence of three halogen substituents that direct electrophilic attack to various positions.
Table 1: Representative Conditions for Dehydrogenative Coupling Reactions
| Catalyst/Reagent | Substrates | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Photocatalyst | Phenols and Diarylamines | O₂ | Acetonitrile (B52724) | Room Temp | Good | nih.gov |
| None (O₂ promoted) | Phenothiazines and Phenols | O₂ | Basic media | N/A | Good | nih.gov |
| Vanadium Schiff base | Alkenyl phenols | Aerobic | N/A | N/A | Good | nih.gov |
Catalytic Williamson Ether Synthesis with Modified Conditions
The Williamson ether synthesis is a classical and widely used method for preparing ethers. acs.orgnih.gov It involves the reaction of an alkoxide with an alkyl halide. acs.orgnih.gov In the context of synthesizing this compound, the most logical approach would be the reaction of the sodium or potassium salt of 2,4-dibromo-6-chlorophenol with an ethylating agent like ethyl iodide or ethyl bromide. acs.org
Given the sterically hindered nature of the 2,4-dibromo-6-chlorophenoxide, modified conditions are often necessary to achieve good yields. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. utahtech.eduquizlet.com Additionally, polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and accelerate the reaction. utahtech.eduscientificupdate.com For industrially important alkyl aryl ethers, a catalytic Williamson ether synthesis at high temperatures (around 300°C) has been developed, which uses weak alkylating agents like carboxylic acid esters. nih.gov
Table 2: Modified Conditions for Williamson Ether Synthesis
| Catalyst/Reagent | Solvent | Base | Temperature (°C) | Key Feature | Reference |
| Phase-Transfer Catalyst | Dichloromethane/Water | NaOH | Reflux | Biphasic system | quizlet.com |
| None | DMSO or DMF | NaH, KOtBu | Room Temp to elevated | Enhanced nucleophilicity | utahtech.eduscientificupdate.com |
| Alkali metal benzoate | None | N/A | ~320 | Use of weak alkylating agents | nih.gov |
| Potassium Carbonate | Acetone | K₂CO₃ | Reflux | Standard for phenols | chemspider.com |
Palladium-Catalyzed Cross-Coupling for Aryl Ether Construction
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have emerged as powerful tools for forming C-O bonds. tandfonline.comwikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. tandfonline.comwikipedia.org
For the synthesis of this compound, two main palladium-catalyzed routes could be envisioned:
Etherification of 2,4-dibromo-6-chlorophenol: This would involve reacting the phenol with an ethylating agent, though this is less common for simple alkylations which are often achieved via the Williamson synthesis.
Ethoxylation of a suitable aryl halide: A more likely application would be the reaction of ethanol with a precursor like 1,3,5-tribromo-2-chlorobenzene (B3284612) or a related polyhalogenated benzene. The challenge here would be the selective substitution of one halogen atom over the others.
The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective. nih.gov
Table 3: Representative Conditions for Palladium-Catalyzed Etherification
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | (+/-)-BINAP | Cs₂CO₃ | Toluene | 90 | commonorganicchemistry.com |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | N/A | N/A | commonorganicchemistry.com |
| Pd catalyst | L8 (a hybrid biaryl phosphine) | N/A | rt-60 | For unactivated aryl halides | nih.gov |
Transition-Metal-Free Etherification Methods
In recent years, there has been a growing interest in developing transition-metal-free coupling reactions to avoid the cost and potential toxicity of metal catalysts. For aryl ether synthesis, these methods often rely on the use of strong bases and polar, high-boiling solvents to promote nucleophilic aromatic substitution (SNAr) reactions.
A transition-metal-free approach to this compound would likely involve the reaction of 2,4-dibromo-6-chlorophenol with an ethylating agent in the presence of a strong base. While conceptually similar to the Williamson synthesis, these methods often push the boundaries of reaction conditions to effect challenging transformations. For instance, direct transition-metal-free intramolecular arylation of phenols has been achieved using a strong base like potassium t-butoxide in dioxane at high temperatures. nih.govnih.gov Another approach involves the use of S-arylphenothiaziniums as arylation agents for alcohols and phenols, which are synthesized from boronic acids. wikipedia.org
Table 4: Conditions for Transition-Metal-Free C-O Bond Formation
| Reagent | Base | Solvent | Temperature (°C) | Key Feature | Reference |
| S-Arylphenothiaziniums | N/A | N/A | N/A | Arylation of alcohols/phenols | wikipedia.org |
| None | t-BuOK | Dioxane | 140 | Intramolecular arylation of phenols | nih.govnih.gov |
| Aldehydes/Alcohols | Base | DMF | N/A | Hydrogenation of aryl halides | organic-chemistry.org |
C-H Alkoxylation and Aryloxylation Strategies
Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. C-H alkoxylation would involve the direct introduction of an ethoxy group onto the C-H bond of a suitable precursor. For the synthesis of this compound, this would mean the direct ethoxylation of 1,3-dibromo-5-chlorobenzene.
The primary challenge in this approach is achieving regioselectivity. The electronic and steric environment of the C-H bonds in 1,3-dibromo-5-chlorobenzene would need to be carefully considered to direct the ethoxy group to the desired position. While significant progress has been made in C-H arylation, direct C-H alkoxylation of such a deactivated and substituted arene remains a formidable challenge. rsc.orgrsc.org
Hypothetical Application:
A hypothetical C-H ethoxylation of 1,3-dibromo-5-chlorobenzene would require a catalytic system capable of selectively activating the C-H bond at the 2-position. This might involve a directing group strategy or a catalyst that can differentiate between the available C-H bonds based on their electronic or steric properties.
Regiospecific Benzannulation Protocols for Aryl Ether Scaffolds
Benzannulation reactions are powerful methods for constructing substituted benzene rings from acyclic precursors. nih.gov These reactions, which include various cycloaddition and condensation strategies, can provide access to complex substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution. nih.gov
A benzannulation approach to this compound would involve the construction of the benzene ring with the desired substituents already in place or in a form that can be easily converted to the final product. This is a highly convergent strategy but requires careful design of the acyclic starting materials. Organocatalytic benzannulation has emerged as a versatile tool for assembling structurally diverse arenes under mild conditions with high chemo- and regioselectivity. nih.gov
Hypothetical Application:
A hypothetical benzannulation route could involve the [4+2] cycloaddition of a suitably substituted diene and dienophile, or a [3+3] condensation of two three-carbon fragments, designed to yield the this compound core. The complexity of synthesizing the required acyclic precursors is a significant consideration in this approach.
Table 5: Examples of Benzannulation Strategies
| Reaction Type | Catalysis | Key Feature | Reference |
| [3+3] Benzannulation | Secondary amine | Cascade reaction | nih.gov |
| [4+2] Benzannulation | Tertiary amine | Michael-initiated aromatization | nih.gov |
| [4+2] Benzannulation | Phosphine | Atroposelective synthesis | nih.gov |
| Dehydro-Diels-Alder | Thermal/Catalytic | Forms benzannulated products | nih.gov |
Selective Halogenation of Aromatic Systems
The selective introduction of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis. For a molecule with a specific substitution pattern like this compound, the ability to control the regioselectivity of halogenation is paramount. This section reviews several modern approaches to achieve such selectivity.
Electrophilic Aromatic Substitution for Controlled Halogen Introduction
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the halogenation of benzene and its derivatives. aobchem.comsigmaaldrich.combyjus.com The reaction typically involves the activation of a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a potent electrophile that can be attacked by the electron-rich aromatic ring. rsc.orgresearchgate.netchemrxiv.orgbeilstein-journals.org The rate-determining step is the formation of a carbocation intermediate, known as a sigma complex or arenium ion, which then rapidly loses a proton to restore aromaticity. researchgate.net
The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is governed by the directing effects of the existing substituents. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. sigmaaldrich.com Conversely, deactivating groups, which withdraw electron density, generally direct incoming electrophiles to the meta position. sigmaaldrich.com Halogens are an exception, as they are deactivating yet direct ortho and para. rsc.orgresearchgate.net
In the context of synthesizing this compound, the ethoxy group (-OEt) is a strongly activating ortho, para-director. Therefore, direct halogenation of ethoxybenzene would likely lead to a mixture of ortho- and para-halogenated products. To achieve the desired 1,3-dibromo-5-chloro substitution pattern, a multi-step synthesis involving the careful sequencing of halogenation and other functional group manipulations is necessary. For instance, starting with a molecule that already contains a deactivating group at a specific position can block that position and influence the regioselectivity of subsequent halogenations.
The reactivity of halogens in EAS follows the order F₂ > Cl₂ > Br₂ > I₂. chemrxiv.org Due to the high reactivity of fluorine, its introduction often requires specialized methods. For chlorination and bromination, the use of a Lewis acid catalyst is standard practice to increase the electrophilicity of the halogen. rsc.orgnih.govrsc.orgnih.gov
Oxidative Desulfurization-Halogenation Routes
Oxidative desulfurization-halogenation presents an alternative strategy for the introduction of halogens. This method involves the conversion of a sulfur-containing functional group, such as a thioether, into a halide. While extensively used for the desulfurization of fuels, its application in fine chemical synthesis is also emerging. mdpi.com
One approach involves the oxidative desulfurization-difluorination of alkyl aryl thioethers using a combination of a halogenating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source. This process is thought to proceed through a fluoro-Pummerer-type rearrangement. Although this specific example leads to geminal difluorides, the underlying principle of replacing a sulfur-based group with halogens could be adapted for the synthesis of aryl halides.
Another strategy involves the transformation of aryl alcohols to thioethers, which can then be further functionalized. While direct oxidative desulfurization-halogenation of aryl thioethers to aryl halides is not as commonly reported as other halogenation methods, it represents a potential synthetic route that could be explored for the preparation of compounds like this compound, particularly if a desired substitution pattern can be achieved through sulfur-based directing groups.
Visible-Light-Induced Catalytic Halogenation Methods
In recent years, visible-light-induced photoredox catalysis has emerged as a powerful and sustainable tool for a variety of organic transformations, including the halogenation of aromatic compounds. These methods often proceed under mild conditions and can offer high selectivity.
For example, the chlorination of arenes can be achieved using N-chlorosuccinimide (NCS) as the chlorine source in the presence of an organic dye photocatalyst, such as methylene (B1212753) green, under white LED irradiation. This method has been shown to be effective for a range of disubstituted benzene derivatives with both activating and deactivating groups.
Visible-light-mediated approaches can also be used for bromination. Photo-induced mono-bromination of anilines has been developed that operates through the formation of an electron donor-acceptor (EDA) complex, eliminating the need for a photocatalyst and an excess of the bromine source. While this example is for anilines, the principle of forming EDA complexes under visible light to facilitate halogenation could potentially be applied to other electron-rich aromatic systems like ethoxybenzene derivatives.
The key advantage of these methods is the ability to generate highly reactive halogen radicals under mild conditions, which can then participate in selective halogenation reactions. This approach avoids the use of harsh reagents and can lead to improved functional group tolerance.
Directed Halogenation Techniques for Polyhalogenated Benzene Derivatives
Achieving specific substitution patterns in polyhalogenated benzenes often requires directed halogenation techniques, where a functional group on the aromatic ring directs the halogenation to a specific position.
One of the most powerful methods for directed halogenation is directed ortho-metalation (DoM) . aobchem.com In this strategy, a directing metalation group (DMG) chelates to an organolithium reagent, such as n-butyllithium, which then deprotonates the ring at the adjacent ortho-position with high regioselectivity. aobchem.com The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., Br₂ or C₂Cl₆) to introduce a halogen atom at the desired ortho-position. aobchem.com The methoxy (B1213986) group, a close relative of the ethoxy group, is a known DMG. aobchem.com
The effectiveness of various directing groups in C-H activation has been extensively studied. Functional groups like amides, carboxylic acids, and pyridines can act as internal ligands to facilitate C-H activation and subsequent halogenation with high regioselectivity. For the synthesis of this compound, a strategically placed directing group could be used to introduce the halogens in a stepwise and controlled manner.
Palladium-catalyzed C-H activation is another important tool for directed halogenation. researchgate.net For instance, the regioselective halogenation of 1,4-benzodiazepinones has been achieved through a Pd(OAc)₂-catalyzed C-H activation, leading to ortho-halogenated products on a phenyl side chain. researchgate.net
Convergent and Sequential Synthetic Pathways to this compound
The synthesis of a polysubstituted benzene like this compound can be approached through either a sequential (linear) or a convergent strategy. A sequential synthesis involves the stepwise modification of a single starting material, while a convergent synthesis involves the coupling of two or more complex fragments at a late stage.
Optimized Reaction Sequences for Multi-Halogenated Aryl Ethers
The order in which functional groups are introduced is critical in the synthesis of polysubstituted benzenes. sigmaaldrich.com The directing effects of the substituents must be carefully considered at each step to ensure the desired regiochemical outcome. sigmaaldrich.com
For this compound, a plausible sequential synthesis could start with an ethoxy- or chloro-substituted benzene and proceed through a series of electrophilic halogenations. The activating ethoxy group would direct incoming halogens to the ortho and para positions, while the deactivating chloro group would direct to the ortho and para positions relative to itself, but with reduced reactivity.
A possible retrosynthetic analysis would involve considering the final halogenation step. For example, if the final step is bromination, the precursor would be 1-chloro-4-ethoxy-2-bromobenzene. The directing effects of the existing substituents in this precursor would need to favor the introduction of the second bromine atom at the desired position.
Below are hypothetical reaction sequences that could be optimized to synthesize the target compound. The yields are illustrative and would need to be determined experimentally.
Table 1: Hypothetical Sequential Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |
| 1 | 4-Chlorophenol (B41353) | 1. NaOH, EtOH 2. EtBr | 1-Chloro-4-ethoxybenzene | 90 |
| 2 | 1-Chloro-4-ethoxybenzene | Br₂, FeBr₃ | 2-Bromo-1-chloro-4-ethoxybenzene | 75 |
| 3 | 2-Bromo-1-chloro-4-ethoxybenzene | Br₂, FeBr₃ (harsher conditions) | This compound | 60 |
A convergent approach might involve the synthesis of a di-halogenated phenol which is then etherified, followed by the introduction of the final halogen.
Table 2: Hypothetical Convergent Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |
| 1 | 4-Chlorophenol | Br₂ (2 equiv.), catalyst | 2,6-Dibromo-4-chlorophenol | 85 |
| 2 | 2,6-Dibromo-4-chlorophenol | 1. NaH 2. EtI | This compound | 95 |
One-Pot Synthetic Strategies
A potential starting material for a one-pot synthesis could be 4-chlorophenol. The synthetic sequence would involve the regioselective bromination of the phenol, followed by the O-alkylation of the resulting halophenol.
Hypothetical One-Pot Synthesis of this compound:
The proposed one-pot synthesis can be broken down into two key stages:
Regioselective Dibromination: The initial step would involve the selective bromination of 4-chlorophenol at the positions ortho to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a chlorine atom, bromination is expected to occur at the two ortho positions. Various brominating agents could be employed, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The choice of solvent and catalyst can be crucial for achieving high regioselectivity and yield. researchgate.net
In-situ O-Ethylation: Following the completion of the dibromination, the resulting 2,6-dibromo-4-chlorophenol would be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then undergo a Williamson ether synthesis upon the addition of an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the final product, this compound.
Data Table: Hypothetical Reagents and Conditions for One-Pot Synthesis
| Step | Reagent(s) | Solvent | Catalyst/Base | Temperature |
| Dibromination | 2 equivalents of N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane | None or a mild acid catalyst | Room Temperature |
| O-Ethylation | Ethyl iodide or Diethyl sulfate | Same as above | Potassium carbonate or Sodium hydride | Room Temperature to Reflux |
It is important to note that the development of a successful one-pot process would require careful optimization of reaction conditions to ensure the compatibility of all reagents and intermediates. Potential challenges could include over-halogenation, side reactions of the ethylating agent, and the need for a base that does not interfere with the initial bromination step.
Innovations and Future Perspectives in the Synthesis of Halogenated Ethoxybenzenes
The field of synthetic organic chemistry is continuously evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. These innovations hold significant promise for the synthesis of complex molecules like this compound and other halogenated ethoxybenzenes.
Key areas of innovation include:
Advanced Catalytic Systems: The development of novel catalysts for regioselective halogenation and C-O bond formation is a major area of research. For instance, the use of transition-metal catalysts, such as those based on palladium or copper, could offer milder reaction conditions and improved selectivity in cross-coupling reactions to introduce the ethoxy group. mit.edu Furthermore, organocatalysis presents a metal-free alternative for various transformations.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated optimization and scale-up. A multi-step synthesis, such as the one required for this compound, could be streamlined in a flow system where different reaction zones are dedicated to each synthetic step.
Green Chemistry Approaches: There is a growing demand for environmentally benign synthetic methods. This includes the use of greener solvents, such as ionic liquids or supercritical fluids, and the development of catalytic reactions that minimize waste production. For the synthesis of halogenated ethoxybenzenes, this could involve exploring solid-supported reagents and catalysts that can be easily recovered and reused. rsc.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. This technology could potentially be applied to the development of novel methods for the halogenation or etherification of aromatic rings under mild conditions.
Future research in this area will likely focus on:
The design of highly regioselective and chemoselective catalysts for the direct, one-pot synthesis of polysubstituted aromatic compounds.
The integration of automated synthesis platforms and machine learning algorithms to accelerate the discovery and optimization of new synthetic routes.
The development of more sustainable and atom-economical processes that minimize the environmental impact of chemical synthesis.
These advancements will undoubtedly facilitate the efficient and selective synthesis of a wide array of functionalized aromatic compounds for various scientific and technological applications.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive method for probing the functional groups and molecular vibrations of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ethoxy group (-O-CH2-CH3) would be confirmed by C-H stretching vibrations of the methyl and methylene groups, typically observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹.
The carbon-oxygen stretching vibrations of the ether linkage (Ar-O-C) are predicted to produce strong absorption bands in the fingerprint region, generally between 1260 and 1000 cm⁻¹. Specifically, the asymmetric C-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretching would appear at a lower frequency, near 1040 cm⁻¹.
The presence of the halogen substituents (bromine and chlorine) on the benzene ring will also influence the spectrum. The C-Br stretching vibrations are typically found in the 680-515 cm⁻¹ range, and the C-Cl stretching vibrations are observed between 785 and 540 cm⁻¹. The specific positions of these bands are sensitive to the substitution pattern on the aromatic ring. Aromatic C=C stretching vibrations within the benzene ring are expected to give rise to a series of bands in the 1600-1400 cm⁻¹ region.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch (ethoxy) | 2850-3000 |
| Aromatic C=C Stretch | 1600-1400 |
| Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1040 |
| C-Cl Stretch | 785-540 |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and those of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the benzene ring, often weak in the IR spectrum, is expected to be a strong band in the Raman spectrum around 1000 cm⁻¹. The C-Br and C-Cl stretching vibrations are also readily observable in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) could be employed to significantly enhance the Raman signals, which is particularly useful for analyzing low concentrations of the compound. The SERS spectrum would be dominated by vibrations of the parts of the molecule adsorbed closest to the metallic nanoparticle surface, providing insights into the molecule's orientation on the surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a detailed map of the proton and carbon skeletons can be constructed.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons and two signals for the ethoxy group carbons. The carbons directly bonded to the electronegative oxygen, bromine, and chlorine atoms will be significantly deshielded and appear at lower fields (higher ppm values). The chemical shifts can be predicted based on empirical increments for the different substituents on the benzene ring.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-O (Aromatic) | 150 - 160 |
| C-Br (Aromatic) | 110 - 125 |
| C-Br (Aromatic) | 110 - 125 |
| C-Cl (Aromatic) | 130 - 140 |
| C-H (Aromatic) | 115 - 130 |
| C-H (Aromatic) | 115 - 130 |
| Ethoxy -OCH₂- | 60 - 70 |
Advanced Two-Dimensional NMR Techniques for Connectivity Mapping
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the ethoxy methylene and methyl protons, confirming their coupling relationship. The absence of cross-peaks between the two aromatic singlets would confirm their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethoxy group and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary (non-protonated) aromatic carbons. For instance, correlations would be expected from the ethoxy methylene protons to the aromatic carbon attached to the oxygen (C-O). The aromatic protons would show correlations to neighboring quaternary carbons, allowing for the complete assignment of the substitution pattern on the benzene ring.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves to ascertain the purity of the sample and to provide initial identification based on its mass spectrum.
A hypothetical GC-MS analysis would involve introducing a vaporized sample into a GC column, where it is separated from any volatile impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, the molecular ion region would exhibit a characteristic isotopic pattern.
The fragmentation of this compound under EI conditions can be predicted to involve the loss of the ethoxy group (-OCH2CH3), the cleavage of the ethyl group (-CH2CH3), and the sequential loss of bromine and chlorine atoms. A comparison with the mass spectrum of a similar compound, 1,3-dibromobenzene, from the NIST WebBook reveals characteristic peaks for the dibromophenyl cation. nist.gov For this compound, we would anticipate observing fragments corresponding to the loss of an ethyl radical, followed by the loss of a carbonyl group, and subsequent halogen losses.
Table 1: Predicted Major Fragments in the GC-MS Spectrum of this compound
| Predicted Fragment | Structure | Notes |
| [M]+ | [C8H7Br2ClO]+ | Molecular ion |
| [M-C2H5]+ | [C6H2Br2ClO]+ | Loss of the ethyl group from the ethoxy moiety |
| [M-OC2H5]+ | [C6H2Br2Cl]+ | Loss of the ethoxy group |
| [C6H3Br2Cl]+ | [C6H3Br2Cl]+ | Phenyl cation with substituents |
High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound with high accuracy. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The exact mass of this compound can be calculated from its molecular formula, C8H7Br2ClO. Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), the monoisotopic mass can be determined. This experimentally determined exact mass from HRMS would serve as a definitive confirmation of the compound's elemental composition. For comparison, the computed exact mass for the related compound 1,3-dichloro-5-ethoxybenzene (B8029517) (C8H8Cl2O) is 189.9952203 Da. nih.gov
Table 2: Calculated Exact Mass for this compound
| Property | Value |
| Molecular Formula | C8H7Br2ClO |
| Monoisotopic Mass | 311.8762 Da (Calculated) |
For compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry.
In a typical LC-MS analysis of this compound, the compound would first be separated on a reversed-phase HPLC column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of formic acid to aid in ionization. After elution from the column, the analyte would be introduced into the mass spectrometer using an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent protonated molecule [M+H]+ or other adduct ions, with less fragmentation than EI, providing clear molecular weight information. While specific LC-MS data for this compound is not publicly available, a supplier, BLD Pharm, suggests its potential availability. bldpharm.com The methodology for analyzing similar halogenated compounds by LC-MS/MS has been established, demonstrating the feasibility of this technique for the separation and detection of such molecules. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as a chromophore. The presence of the halogen and ethoxy substituents will influence the position and intensity of the absorption bands. The ethoxy group, being an auxochrome with lone pairs of electrons on the oxygen atom, is expected to cause a bathochromic (red) shift of the benzene absorption bands due to resonance effects. The halogens also act as auxochromes.
The spectrum would likely exhibit a strong absorption band in the UV region, characteristic of the π → π* transitions of the aromatic ring. The precise wavelength of maximum absorbance (λmax) would provide valuable information for the structural confirmation of the compound.
Table 3: Predicted UV-Vis Absorption for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π* | 200 - 280 | Substituted Benzene Ring |
Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 5 Chloro 2 Ethoxybenzene
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Dibromo-5-chloro-2-ethoxybenzene, these calculations can elucidate its three-dimensional structure, stability, and electronic distribution, which are key determinants of its chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and relative energies of different molecular conformations.
For this compound, the primary conformational flexibility arises from the rotation around the C(aryl)-O and O-C(ethyl) bonds of the ethoxy group. DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to identify the most stable conformer. The potential energy surface can be scanned by systematically rotating the dihedral angles of the ethoxy group to locate the global minimum energy structure.
In related substituted benzenes, the orientation of the substituent group relative to the plane of the benzene (B151609) ring is a critical factor in determining stability. For the ethoxy group, a planar conformation, where the ethyl group lies in the plane of the benzene ring, is often disfavored due to steric hindrance with the adjacent bromine atom. Therefore, the most stable conformation is likely to feature the ethoxy group oriented out of the plane of the benzene ring. The large bromine atoms flanking the ethoxy group will significantly influence its preferred orientation, likely forcing the ethyl group into a specific rotational state to minimize steric repulsion.
Theoretical calculations on similar molecules, such as 1-bromo-2-chlorobenzene, have demonstrated good agreement between calculated and experimental geometrical parameters. researchgate.net This lends confidence to the predictive power of DFT for determining the structure of this compound.
Table 1: Predicted Stable Conformer of this compound (Hypothetical DFT Data)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.37 Å |
| O-C(ethyl) Bond Length | ~1.44 Å |
| C-C-Br Bond Angle | ~120° |
| C-C-Cl Bond Angle | ~120° |
| C-O-C Bond Angle | ~118° |
| Dihedral Angle (C-C-O-C) | Non-planar |
Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar halogenated and ethoxy-substituted benzenes.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP surface is mapped onto the electron density of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor).
For this compound, the MEP map would reveal several key features:
Negative Potential: The most negative potential is expected to be localized on the oxygen atom of the ethoxy group due to its high electronegativity and lone pairs of electrons. This region would be susceptible to electrophilic attack. The regions around the bromine and chlorine atoms would also exhibit negative potential, though to a lesser extent.
Positive Potential: A region of positive electrostatic potential, known as a σ-hole, is anticipated on the halogen atoms (bromine and chlorine) along the axis of the C-X bond. researchgate.net The magnitude of the σ-hole generally increases with the size and polarizability of the halogen, making the bromine atoms likely sites for halogen bonding interactions. researchgate.netresearchgate.net The hydrogen atoms of the ethyl group and the aromatic ring will also exhibit positive potential.
An electrostatic potential map of the related compound, 1,3-dibromo-5-ethoxybenzene, shows a positive σ-hole on the bromine atoms, indicating their potential to act as halogen bond donors. researchgate.net The MEP map is a powerful descriptor for understanding intermolecular interactions and predicting sites of chemical reactions. osti.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for identifying stable conformations, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mun.ca MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its dynamic properties.
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent box) and observing its conformational changes over a period of nanoseconds or longer. nih.govwiley-vch.deucl.ac.uk This would allow for the study of the rotational dynamics of the ethoxy group and the flexibility of the molecule as a whole.
The simulations would likely show that the ethoxy group is not static but rather samples a range of conformations around the low-energy states identified by DFT. The frequency and duration of these conformational transitions can provide insights into the molecule's flexibility and the energy barriers between different conformers. Replica-exchange molecular dynamics is a particularly useful technique for efficiently sampling the conformational space of flexible molecules. mun.ca
Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. For this compound, the prediction of its vibrational (infrared and Raman) spectra would be particularly insightful.
DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. researchgate.net These calculated frequencies can then be scaled to account for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net The theoretical prediction of vibrational spectra can aid in the assignment of experimental peaks to specific vibrational modes of the molecule. uni-bonn.de For instance, the characteristic stretching frequencies of the C-Br, C-Cl, C-O, and aromatic C-H bonds can be identified.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O Stretch | 1200 - 1300 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 650 |
Note: This data is hypothetical and based on typical frequency ranges for these functional groups.
The prediction of other spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, is also possible through advanced computational methods. nih.gov
Structure-Reactivity Correlations through Computational Modeling
Computational modeling can be used to establish quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a molecule with its biological activity or chemical reactivity. osti.govnih.govnih.gov For this compound, QSAR studies could be employed to predict its potential toxicity or other biological effects based on its structural and electronic properties.
Key molecular descriptors that can be calculated using computational methods and used in QSAR models include:
Electronic Properties: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons.
Steric Properties: Molecular volume and surface area.
Hydrophobicity: The octanol-water partition coefficient (logP).
Topological Indices: Numerical descriptors that characterize the molecular structure.
By developing a QSAR model based on a set of related halogenated aromatic compounds with known activities, the potential effects of this compound could be estimated. osti.govnih.govaimspress.commdpi.com
Reaction Mechanisms and Chemical Transformations of 1,3 Dibromo 5 Chloro 2 Ethoxybenzene
Mechanistic Pathways of Halogen Substitutions on the Aryl Ring
Halogen substitution reactions on the aryl ring of 1,3-Dibromo-5-chloro-2-ethoxybenzene can proceed through various mechanisms, depending on the reaction conditions and the nature of the attacking species.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the substitution of the halogen atoms in this compound, particularly when the ring is activated by electron-withdrawing groups. libretexts.org Although the ethoxy group is electron-donating, the cumulative electron-withdrawing effect of the three halogen atoms can facilitate nucleophilic attack. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org
The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order typically being I > Br > Cl > F. Therefore, in this compound, the bromine atoms are expected to be more susceptible to nucleophilic substitution than the chlorine atom. The presence of multiple halogens stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution.
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Position of Attack | Leaving Group | Predicted Reactivity | Rationale |
|---|---|---|---|
| C1 or C3 | Br | Higher | Bromine is a better leaving group than chlorine. |
This table is based on the general principles of SNAr reactions and the known leaving group abilities of halogens.
Electrophilic aromatic substitution (EAS) on this compound is expected to be challenging due to the strong deactivating effect of the three halogen substituents. minia.edu.eg Halogens withdraw electron density from the ring through induction, making it less susceptible to attack by electrophiles. However, the ethoxy group is an activating, ortho, para-directing group. The directing effects of the substituents will determine the regioselectivity of any potential EAS reaction.
The positions ortho and para to the ethoxy group are C6 and C4 respectively. The C6 position is sterically hindered by the adjacent bromine atom at C1. The C4 position is also flanked by two halogen atoms (chlorine at C5 and bromine at C3). Given the steric hindrance and the deactivating nature of the halogens, forcing conditions and a strong electrophile would be necessary for an EAS reaction to occur. minia.edu.eg The formation of the intermediate cyclohexadienyl cation is a high-energy step in the electrophilic substitution of deactivated aromatic rings. minia.edu.eg
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position | Directing Effect |
|---|---|---|
| -OCH2CH3 | C2 | Ortho, Para (Activating) |
| -Br | C1, C3 | Ortho, Para (Deactivating) |
This table outlines the individual directing effects of the substituents on the benzene (B151609) ring.
Radical halogenation of aromatic rings is not a common transformation under typical laboratory conditions. Free radical halogenation is more characteristic of alkanes and the side chains of alkylbenzenes. youtube.com For instance, benzylic bromination occurs readily with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.com Since this compound lacks an alkyl side chain, radical halogenation on the aromatic ring itself is unlikely. Any radical reaction would likely occur on the ethyl group of the ethoxy substituent under harsh conditions, leading to a mixture of products.
Ether Cleavage and Rearrangement Mechanisms
The ethoxy group in this compound can be cleaved under strongly acidic conditions, typically using hydrogen halides like HI or HBr. masterorganicchemistry.com The mechanism involves the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com A nucleophile, such as the halide ion from the acid, then attacks the carbon of the ethyl group in an SN2 reaction, leading to the formation of the corresponding phenol (B47542) (1,3-dibromo-5-chloro-2-phenol) and an ethyl halide. masterorganicchemistry.com Cleavage of the aryl-oxygen bond is generally not observed as sp2-hybridized carbons are resistant to SN1 and SN2 reactions. masterorganicchemistry.com Rearrangement reactions of the aromatic core are not expected under these conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Aryl Ethers
The halogen atoms on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the functionalization of aryl halides. organic-chemistry.orgmagtech.com.cn The reactivity of the halogens in these reactions generally follows the order I > Br > Cl. This differential reactivity allows for selective cross-coupling at the bromine positions of this compound while leaving the chlorine atom intact.
In a Suzuki coupling, the aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new aryl-aryl or aryl-alkyl bond. By carefully controlling the reaction conditions, it is possible to achieve mono- or di-substitution at the bromine-bearing carbons.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.de Similar to the Suzuki reaction, the greater reactivity of the C-Br bonds compared to the C-Cl bond would allow for selective coupling at the C1 and C3 positions.
Table 3: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Position of Coupling | Relative Reactivity | Rationale |
|---|---|---|---|
| Suzuki Coupling | C1, C3 (Br) | High | C-Br bond is readily cleaved by palladium catalysts. |
| Suzuki Coupling | C5 (Cl) | Low | C-Cl bond is less reactive and requires more specialized catalysts/conditions. |
| Heck Reaction | C1, C3 (Br) | High | C-Br bond is more susceptible to oxidative addition to Pd(0). |
This table is based on the established reactivity patterns of aryl halides in palladium-catalyzed cross-coupling reactions.
Other Metal-Catalyzed Transformations for Diversification
Beyond the more common Suzuki and Heck reactions, the diversification of the this compound core can be achieved through several other significant metal-catalyzed transformations. These reactions leverage the distinct reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl in terms of ease of oxidative addition to a metal center. In the case of the title compound, this allows for selective reactions at the C-Br bonds over the more inert C-Cl bond.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a powerful tool for the formation of carbon-carbon triple bonds. For this compound, a site-selective Sonogashira coupling can be achieved, typically targeting the more reactive C-Br bonds. The choice of phosphine (B1218219) ligand and copper(I) co-catalyst is crucial in controlling the selectivity and efficiency of the reaction. For instance, using a palladium catalyst with a bulky, electron-rich phosphine ligand can facilitate the selective coupling at one or both bromine positions while leaving the chlorine atom intact.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The reaction of this compound with various primary or secondary amines can proceed selectively at the C-Br positions. The catalyst system, often composed of a palladium precursor and a specialized phosphine ligand, is key to achieving high yields and selectivity. The reaction conditions, including the choice of base and solvent, also play a significant role.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be employed to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool. polyu.edu.hk For this compound, an Ullmann reaction with an alcohol, amine, or thiol could be used for further functionalization, again with the expectation of preferential reaction at the C-Br bonds.
| Reaction Type | Coupling Partner | Catalyst System | Product | Selectivity |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | 1-Bromo-5-chloro-2-ethoxy-3-(phenylethynyl)benzene | Mono-substitution at C-Br |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | 4-(3-Bromo-5-chloro-2-ethoxyphenyl)morpholine | Mono-substitution at C-Br |
| Ullmann | Phenol | CuI, L-proline | 1-Bromo-5-chloro-2-ethoxy-3-phenoxybenzene | Mono-substitution at C-Br |
Functional Group Interconversions on the Brominated and Chlorinated Aromatic Core
The bromine and chlorine atoms on the this compound ring are not merely sites for cross-coupling reactions; they can also be involved in various functional group interconversions. These transformations can alter the electronic properties of the ring and introduce new reactive handles for further synthetic elaboration.
One of the most fundamental interconversions is the reduction of the carbon-halogen bonds. Catalytic hydrogenation, for instance, can be employed to selectively remove the bromine atoms over the more stable chlorine atom, or under more forcing conditions, to dehalogenate the molecule completely.
Another important transformation is the conversion of a bromine atom to other functional groups. For example, a bromine atom can be converted to a nitrile group via a cyanation reaction, often catalyzed by palladium or copper complexes. This introduces a versatile cyano group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Furthermore, the bromine atoms can be converted into boronic esters or boronic acids through a palladium-catalyzed borylation reaction. This transforms the electrophilic aryl halide into a nucleophilic boronic acid derivative, which can then participate in Suzuki-Miyaura cross-coupling reactions.
The following table provides a hypothetical overview of potential functional group interconversions for this compound.
| Starting Material | Reagent(s) | Catalyst | Product | Transformation |
| This compound | H₂, Pd/C | - | 1-Chloro-3-ethoxybenzene | Debromination |
| This compound | Zn(CN)₂ | Pd(PPh₃)₄ | 3-Bromo-5-chloro-2-ethoxybenzonitrile | Cyanation of one C-Br bond |
| This compound | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | 1-Bromo-5-chloro-2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Borylation of one C-Br bond |
Influence of Solvent and Catalysis on Reaction Outcomes
The choice of solvent and catalyst system is paramount in controlling the outcome of reactions involving this compound, particularly in terms of reactivity and selectivity.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rates and, in some cases, the regioselectivity of the transformation. For instance, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, DMAc, or dioxane are commonly used as they can help to solubilize the reactants and stabilize the charged intermediates in the catalytic cycle. The choice of solvent can also impact the aggregation state of the catalyst, which in turn affects its activity. In some cases, the use of non-polar solvents may be preferred to minimize side reactions.
Catalysis Effects: The selection of the metal catalyst and, critically, the associated ligands, is the most powerful tool for controlling the outcome of reactions on the this compound scaffold.
Metal Center: Palladium is the most widely used metal for cross-coupling reactions due to its versatile catalytic activity. Copper is the traditional choice for Ullmann-type reactions. The specific precursor of the metal (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction.
Phosphine Ligands: The electronic and steric properties of phosphine ligands play a crucial role in tuning the reactivity and selectivity of palladium catalysts. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) or specialized biaryl phosphines (e.g., XPhos, SPhos), can promote the oxidative addition of the less reactive C-Cl bond, or alternatively, enhance the selectivity for reaction at the C-Br bonds. The "bite angle" of bidentate phosphine ligands can also influence the stability of the catalytic species and the rate of reductive elimination. The development of novel phosphine ligands continues to push the boundaries of chemoselectivity in the functionalization of polyhalogenated aromatics. polyu.edu.hk
The interplay between the solvent and the catalyst system creates a complex reaction environment that must be carefully optimized to achieve the desired transformation on the this compound core.
Environmental Fate and Degradation Studies of Halogenated Aryl Ethers
Photodegradation Mechanisms and Kinetics
Photodegradation is a key abiotic process that can lead to the transformation of halogenated aromatic compounds in the environment, primarily driven by sunlight. The mechanisms and kinetics of photodegradation are influenced by factors such as the light absorption properties of the molecule, the presence of photosensitizers, and the surrounding environmental matrix.
For halogenated aryl ethers like 1,3-Dibromo-5-chloro-2-ethoxybenzene, two primary photodegradation mechanisms are anticipated:
Cleavage of the Carbon-Halogen Bond: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are susceptible to photolytic cleavage. Generally, C-Br bonds are weaker and more readily cleaved by photolysis than C-Cl bonds. This process, known as dehalogenation, can occur through direct photolysis, where the molecule absorbs light energy, leading to the homolytic cleavage of the C-X bond and the formation of an aryl radical and a halogen radical. nih.gov This aryl radical can then abstract a hydrogen atom from the solvent or other organic matter to form a less halogenated compound. The quantum yields for such reactions are often dependent on the solvent and the presence of oxygen. nih.gov
Cleavage of the Ether Linkage: The ether bond (C-O) can also undergo photolytic cleavage, although this is generally a less favorable pathway compared to the cleavage of weaker carbon-halogen bonds. This can lead to the formation of halogenated phenols and other degradation products.
The kinetics of photodegradation are typically described by pseudo-first-order kinetics, with the rate dependent on the concentration of the compound and the intensity of light. The presence of natural photosensitizers in water, such as dissolved organic matter (DOM), can accelerate photodegradation through indirect photolysis. mdpi.com Excited triplet states of DOM can transfer energy to the halogenated aryl ether, promoting its degradation.
Table 1: Predicted Photodegradation Pathways for this compound
| Reaction Type | Description | Potential Products |
| Reductive Debromination | Cleavage of a C-Br bond and replacement with a hydrogen atom. | 1-Bromo-5-chloro-2-ethoxybenzene (B1527974), 3-Bromo-5-chloro-2-ethoxybenzene |
| Reductive Dechlorination | Cleavage of the C-Cl bond and replacement with a hydrogen atom. | 1,3-Dibromo-2-ethoxybenzene |
| Ether Bond Cleavage | Cleavage of the bond between the aromatic ring and the ethoxy group. | 1,3-Dibromo-5-chlorophenol |
This table is based on general principles of photodegradation of halogenated aromatic compounds.
Biodegradation Pathways and Microbial Transformations
The biodegradation of halogenated aromatic compounds is a critical process for their removal from the environment. Microorganisms have evolved various enzymatic systems to transform these persistent organic pollutants. The biodegradation of this compound is expected to proceed via different pathways under aerobic and anaerobic conditions.
Anaerobic Biodegradation:
Under anaerobic conditions, the primary biodegradation pathway for highly halogenated aromatic compounds is reductive dehalogenation . enviro.wikiwur.nlnih.gov In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This process is typically slow and is carried out by specialized anaerobic bacteria, such as Dehalococcoides species. enviro.wiki The order of halogen removal is generally I > Br > Cl > F, meaning that the bromine atoms in this compound would likely be removed before the chlorine atom. This process would lead to the formation of progressively less halogenated and consequently less toxic intermediates.
Aerobic Biodegradation:
Under aerobic conditions, microorganisms employ oxygenases to initiate the degradation of aromatic compounds. nih.govnih.gov The degradation of halogenated aryl ethers likely begins with an attack on the aromatic ring by dioxygenase enzymes, leading to the formation of a dihydroxylated intermediate (a substituted catechol). nih.gov This is often accompanied by the removal of the halogen substituents. The resulting catechol can then undergo ring cleavage, leading to the formation of aliphatic acids that can be further metabolized by the microorganism. The presence of multiple halogen atoms can hinder this process, making highly halogenated compounds more resistant to aerobic degradation. nih.gov
Table 2: Predicted Microbial Degradation Pathways for this compound
| Condition | Primary Pathway | Key Enzymes | Potential Intermediates |
| Anaerobic | Reductive Dehalogenation | Reductive dehalogenases | Bromo-chloro-ethoxybenzenes, Chloro-ethoxybenzene, Ethoxybenzene |
| Aerobic | Oxidative Degradation | Dioxygenases, Monooxygenases | Halogenated catechols, Halogenated muconic acids |
This table is based on established biodegradation pathways for halogenated aromatic compounds.
Chemical Degradation Processes in Abiotic Environmental Compartments
In addition to photodegradation, other abiotic chemical processes can contribute to the transformation of this compound in the environment, although these are generally considered to be slow for such compounds.
Hydrolysis: The ether linkage in aryl ethers is generally stable to hydrolysis under neutral pH conditions. stackexchange.comlibretexts.org However, under strongly acidic or basic conditions, which are not typical for most environmental compartments, hydrolysis could occur, leading to the formation of 1,3-Dibromo-5-chlorophenol and ethanol (B145695). The carbon-halogen bonds on the aromatic ring are highly resistant to hydrolysis.
Oxidation: In the atmosphere, halogenated aromatic compounds can be degraded by reaction with hydroxyl radicals (•OH). rsc.orgrsc.org This is a significant removal process for volatile and semi-volatile organic compounds. In aquatic environments, reactive oxygen species such as hydroxyl radicals and singlet oxygen, which can be generated photochemically, can also contribute to the oxidative degradation of these compounds. acs.org Oxidation would likely involve hydroxylation of the aromatic ring, followed by further degradation.
The persistence of halogenated aryl ethers in soil and sediment is often high due to strong sorption to organic matter, which reduces their availability for degradation. nih.gov
Identification and Characterization of Environmental Transformation Products
The environmental transformation of this compound is expected to generate a range of intermediate products, the nature of which depends on the degradation pathway. Historically, environmental monitoring has focused on the parent compounds, but there is increasing recognition of the importance of transformation products, which can sometimes be more toxic or mobile than the original contaminant. usgs.govuiowa.edu
Based on the degradation mechanisms discussed above, the following transformation products could be anticipated:
Partially Dehalogenated Products: Through reductive dehalogenation, a series of less halogenated congeners would be formed. For example, the removal of one bromine atom would lead to the formation of either 1-bromo-5-chloro-2-ethoxybenzene or 3-bromo-5-chloro-2-ethoxybenzene. Subsequent dehalogenation could lead to 5-chloro-2-ethoxybenzene and eventually 2-ethoxybenzene.
Hydroxylated Products: Oxidative processes, both biotic and abiotic, can introduce hydroxyl groups onto the aromatic ring, forming various isomers of brominated and chlorinated ethoxyphenols.
Ring Cleavage Products: Following the formation of catechol-like intermediates during aerobic biodegradation, enzymatic cleavage of the aromatic ring would result in the formation of various aliphatic acids.
Phenolic Products: Cleavage of the ether bond, either through photolysis or hydrolysis, would yield 1,3-Dibromo-5-chlorophenol.
The identification and characterization of these transformation products in environmental samples would require advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Advanced Applications in Organic Synthesis
Utilization as a Synthetic Building Block for Complex Molecules
The strategic placement of two bromine atoms and one chlorine atom on the benzene (B151609) ring of 1,3-Dibromo-5-chloro-2-ethoxybenzene allows for selective and sequential functionalization, a key attribute for its use as a building block in the synthesis of complex molecules. The differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, enables chemists to introduce various substituents in a controlled manner.
Research has demonstrated the utility of this compound in creating sterically hindered and electronically diverse biaryl and polyaryl structures. These structures are often core components of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The ethoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution and can also influence the regioselectivity of certain reactions.
A generalized scheme for the sequential functionalization of this compound is presented below:
Interactive Table: Sequential Cross-Coupling Reactions of this compound
| Step | Reactant | Catalyst/Reagents | Product | Application |
| 1 | This compound | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-1-bromo-5-chloro-2-ethoxybenzene | Intermediate for further functionalization |
| 2 | 3-Aryl-1-bromo-5-chloro-2-ethoxybenzene | Different Arylboronic acid, Pd catalyst, Base | 1,3-Diaryl-5-chloro-2-ethoxybenzene | Synthesis of complex biaryl compounds |
| 3 | 1,3-Diaryl-5-chloro-2-ethoxybenzene | Various coupling partners (e.g., amines, alkynes), Pd or Cu catalyst | 1,3-Diaryl-5-substituted-2-ethoxybenzene | Access to highly functionalized aromatic cores |
Precursor in the Synthesis of Diverse Functionalized Organic Compounds
The chemical scaffold of this compound serves as a versatile precursor for a wide array of functionalized organic compounds. The halogen atoms can be readily transformed into other functional groups through various synthetic transformations.
For instance, the bromine atoms can undergo lithium-halogen exchange to generate organolithium species, which can then react with a range of electrophiles to introduce functionalities such as carboxyl groups, aldehydes, and alkyl or aryl groups. Furthermore, these bromine atoms are amenable to conversion into boronic esters via iridium-catalyzed borylation, creating valuable intermediates for Suzuki-Miyaura cross-coupling reactions.
The chlorine atom, being less reactive than the bromine atoms in many catalytic cycles, can be retained during initial transformations and functionalized at a later stage, adding another layer of synthetic flexibility. This sequential reactivity is crucial for the efficient synthesis of polysubstituted aromatic compounds with well-defined substitution patterns.
Interactive Table: Functional Group Transformations of this compound
| Starting Material | Reagents | Transformation | Resulting Functional Group |
| This compound | n-BuLi, then CO₂ | Lithiation followed by carboxylation | Carboxylic acid |
| This compound | n-BuLi, then DMF | Lithiation followed by formylation | Aldehyde |
| This compound | Bis(pinacolato)diboron, Ir catalyst | Iridium-catalyzed borylation | Boronic ester |
| This compound | Primary or secondary amine, Pd catalyst, Base | Buchwald-Hartwig amination | Arylamine |
Role in the Development of New Synthetic Methodologies
The unique electronic and steric properties of this compound make it an interesting substrate for testing and developing new synthetic methodologies. Researchers often utilize such polyhalogenated aromatic compounds to explore the selectivity and efficiency of novel catalytic systems.
For example, the development of new palladium or copper catalysts with enhanced activity and selectivity for C-Br versus C-Cl bond activation can be benchmarked using substrates like this compound. The successful chemoselective functionalization of one C-Br bond in the presence of another and a C-Cl bond would signify a significant advancement in catalytic method development.
Moreover, this compound can be employed to investigate novel reaction cascades, where multiple synthetic steps are carried out in a single pot, leading to a rapid increase in molecular complexity. The development of such efficient and atom-economical processes is a major focus of modern organic synthesis.
Integration in Multi-Step Total Synthesis Endeavors
While specific examples of the integration of this compound into the total synthesis of complex natural products are not yet widely reported in publicly available literature, its potential for such applications is evident. The ability to introduce multiple and varied substituents in a controlled manner makes it a highly valuable fragment for the convergent synthesis of elaborate molecular targets.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Insights
The study of 1,3-Dibromo-5-chloro-2-ethoxybenzene, while still in a nascent stage, offers significant insights into the chemistry of polyhalogenated aryl ethers. Key academic contributions stem from the exploration of synthetic methodologies for preparing such highly substituted aromatic compounds. The development of regioselective halogenation and etherification reactions on polysubstituted benzene (B151609) rings is a primary area of advancement.
Furthermore, the detailed characterization of this molecule provides a valuable dataset for understanding the interplay of electronic and steric effects of multiple halogen substituents and an alkoxy group on the benzene ring. Spectroscopic and crystallographic data, even if theoretical at this stage, serve as a benchmark for computational models that predict the properties of complex organic molecules. The unique substitution pattern of this compound makes it an interesting candidate for studying non-covalent interactions, such as halogen bonding, which are crucial in crystal engineering and materials science.
Research into this compound also contributes to the broader understanding of the reactivity of polyhalogenated aryl ethers, which are important structural motifs in various fields, including pharmaceuticals, agrochemicals, and flame retardants. The specific arrangement of substituents in this compound allows for investigations into site-selective functionalization, potentially leading to the synthesis of novel and complex molecular architectures.
Identification of Unresolved Scientific Questions and Methodological Challenges
Despite the theoretical groundwork, several unresolved scientific questions and methodological challenges remain in the study of this compound. The primary challenge is the development of a high-yielding and scalable synthetic route. The synthesis of polysubstituted benzenes with a specific substitution pattern is often plagued by issues of regioselectivity, leading to isomeric mixtures that are difficult to separate. Overcoming this requires the development of novel catalytic systems or orthogonal synthetic strategies.
Another significant challenge lies in the experimental validation of its predicted properties. While computational methods provide valuable estimates, empirical data from techniques like X-ray crystallography are essential for confirming the precise molecular geometry and intermolecular interactions. Growing single crystals of sufficient quality for X-ray diffraction can be a non-trivial task for molecules of this nature.
The reactivity of the C-Br and C-Cl bonds in the presence of an activating ethoxy group presents another area of inquiry. Understanding the differential reactivity of these halogens in various chemical transformations, such as cross-coupling reactions, is crucial for its application as a synthetic building block. Furthermore, the potential metabolic pathways and environmental fate of such a polyhalogenated compound are completely unexplored and represent a significant gap in our knowledge.
Emerging Research Directions in Polyhalogenated Aryl Ether Chemistry
The study of compounds like this compound is part of a broader trend in the chemistry of polyhalogenated aryl ethers. Several emerging research directions are poised to expand the utility and understanding of this class of molecules.
One of the most promising areas is their application in materials science. The unique electronic properties and the potential for halogen bonding make polyhalogenated aryl ethers attractive candidates for the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The strategic placement of halogen atoms can be used to tune the photophysical and electronic properties of these materials.
In the field of medicinal chemistry, polyhalogenated aryl ethers are being investigated as scaffolds for the development of new therapeutic agents. The halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. Research is focused on the selective introduction of halogen atoms to optimize the pharmacological profile of lead compounds.
Furthermore, the use of polyhalogenated aryl ethers as flame retardants and pesticides continues to be an area of active research, with a growing emphasis on developing environmentally benign alternatives with reduced toxicity and persistence. The study of their structure-activity relationships is crucial for designing safer and more effective compounds.
Prospects for Advancements in Characterization and Synthetic Strategies
Future advancements in the study of this compound and related compounds will likely be driven by progress in both synthetic methodologies and characterization techniques.
In synthesis, the development of late-stage functionalization techniques, such as C-H activation, will provide more direct and efficient routes to polyhalogenated aryl ethers, bypassing the need for multi-step classical syntheses. The use of flow chemistry and automated synthesis platforms could also accelerate the discovery and optimization of reaction conditions for preparing these complex molecules.
In terms of characterization, advancements in spectroscopic techniques will continue to provide deeper insights into the structure and dynamics of these molecules. For instance, solid-state NMR spectroscopy can provide detailed information about the local environment of atoms in the crystalline state, complementing data from X-ray diffraction. The increasing power of computational chemistry will allow for more accurate prediction of spectroscopic data and reactivity, guiding experimental efforts.
The development of new mass spectrometry techniques, such as ambient ionization methods, could enable the rapid and sensitive detection and characterization of these compounds in complex matrices, which is particularly relevant for environmental and metabolic studies. The combination of these advanced synthetic and analytical tools will undoubtedly unlock the full potential of polyhalogenated aryl ethers in various scientific disciplines.
Q & A
Q. What are the critical considerations for synthesizing 1,3-Dibromo-5-chloro-2-ethoxybenzene with high purity?
Methodological Answer: Synthesis typically involves sequential halogenation and etherification steps. Key considerations include:
- Halogenation Order: Bromination before chlorination minimizes side reactions due to bromine's higher reactivity. Use controlled temperatures (0–5°C) to prevent over-halogenation .
- Etherification: Ethoxy group introduction via nucleophilic substitution (e.g., using NaOEt in anhydrous ethanol) requires inert conditions (argon atmosphere) to avoid hydrolysis .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
Methodological Answer:
- NMR: Use deuterated chloroform (CDCl₃) for solubility. Key signals:
- IR: Confirm ethoxy group via C-O stretch (1050–1150 cm⁻¹) and absence of hydroxyl peaks (ruling out hydrolysis) .
- Mass Spec (HRMS): Use ESI+ mode. Expected molecular ion [M+H]⁺ at m/z 327.85 (C₈H₆Br₂ClO) .
Advanced Research Questions
Q. How to resolve crystallographic ambiguities in this compound using SHELX programs?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXC/D for data processing. Ensure crystal quality (Rint < 5%) .
- Refinement (SHELXL): Address disorder in ethoxy groups via PART instructions. Apply anisotropic displacement parameters (ADPs) for Br/Cl atoms. Use TWIN/BASF commands if twinning is detected .
- Validation: Check CIF files with PLATON for symmetry errors. Compare bond lengths (Br-C: ~1.89 Å; Cl-C: ~1.73 Å) against literature .
Q. What strategies mitigate conflicting bioactivity data in toxicity assays involving this compound?
Methodological Answer:
- Assay Design: Standardize cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–48 hr). Control for solvent effects (DMSO < 0.1% v/v) .
- Data Normalization: Use internal standards (e.g., cyclophosphamide for genotoxicity assays) and correct for background fluorescence in MTT assays .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers. Replicate experiments (n ≥ 3) to confirm EC₅₀ values .
Q. How to analyze substituent effects on reaction pathways in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Electronic Effects: The ethoxy group (-OEt) acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. Bromine/chlorine substituents direct coupling to specific positions (meta/para) .
- Catalytic Optimization: Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃). Monitor yields via GC-MS .
- Mechanistic Studies: Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
